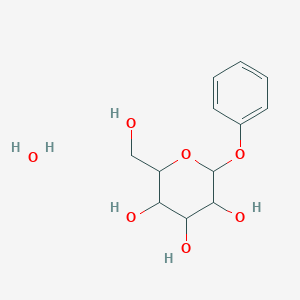
2-(Hydroxymethyl)-6-phenoxyoxane-3,4,5-triol;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
?-D-glucopyranoside, phenyl hydrate is a chemical compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond This compound is specifically a glucoside, where the sugar component is glucose
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ?-D-glucopyranoside, phenyl hydrate typically involves the reaction of glucose with phenol under acidic conditions. The process can be catalyzed by acids such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of a glycosidic bond between the glucose and phenol, resulting in the formation of the glucopyranoside.
Industrial Production Methods
In industrial settings, the production of ?-D-glucopyranoside, phenyl hydrate can be optimized by using enzymatic methods. Enzymes such as β-glucosidase can catalyze the formation of the glycosidic bond under milder conditions compared to chemical catalysts. This method is advantageous as it offers higher selectivity and yields, and is more environmentally friendly.
化学反応の分析
Types of Reactions
?-D-glucopyranoside, phenyl hydrate can undergo various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the glycosidic bond can be cleaved, resulting in the formation of glucose and phenol.
Oxidation: The phenyl group can be oxidized to form phenolic acids.
Substitution: The hydroxyl groups on the glucose moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Hydrolysis: Glucose and phenol.
Oxidation: Phenolic acids.
Substitution: Various glucoside derivatives depending on the substituent introduced.
科学的研究の応用
?-D-glucopyranoside, phenyl hydrate has several applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its potential anti-inflammatory and anti-cancer properties.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable glycosidic bonds.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphipathic nature.
作用機序
The mechanism of action of ?-D-glucopyranoside, phenyl hydrate involves its interaction with various molecular targets. For instance, its anti-inflammatory effects are mediated through the inhibition of nuclear factor-κB (NF-κB) translocation to the nucleus, which in turn reduces the expression of pro-inflammatory cytokines . The compound’s ability to form stable glycosidic bonds also makes it useful in drug delivery systems, where it can enhance the stability and bioavailability of therapeutic agents.
類似化合物との比較
Similar Compounds
Phenyl-β-D-galactopyranoside: Similar structure but different sugar moiety (galactose instead of glucose).
Octyl β-D-glucopyranoside: Similar structure but different aglycone (octyl group instead of phenyl group).
Uniqueness
?-D-glucopyranoside, phenyl hydrate is unique due to its specific combination of glucose and phenyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C12H18O7 |
|---|---|
分子量 |
274.27 g/mol |
IUPAC名 |
2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C12H16O6.H2O/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7;/h1-5,8-16H,6H2;1H2 |
InChIキー |
BYHLUXIBZLSITF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Tert-butoxycarbonyl)amino]-3-(triphenylmethoxy)propanoic acid](/img/structure/B12501360.png)

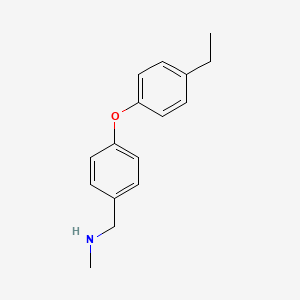
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B12501395.png)
![7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12501400.png)
![3-(4-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide](/img/structure/B12501402.png)
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxobutan-2-yl}-N-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B12501408.png)
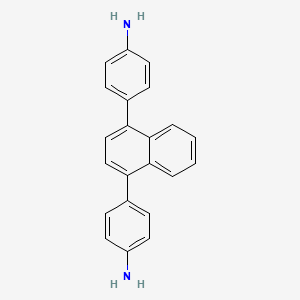
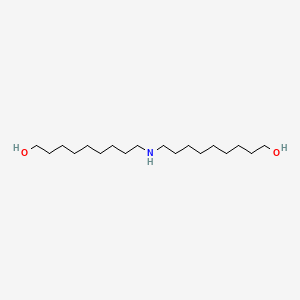
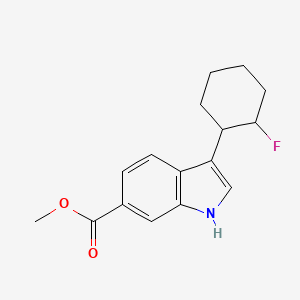
![8-phenyl-1-thioxo-2,4-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(6H)-one](/img/structure/B12501428.png)
![N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501433.png)
![2-{4-[2-(3,5-Dimethoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12501434.png)
